Tert-butyl 3-(dibenzylamino)cyclobutanecarboxylate
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Overview
Description
Tert-butyl 3-(dibenzylamino)cyclobutanecarboxylate is a chemical compound with the molecular formula C23H29NO2 and a molecular weight of 351.5 g/mol . This compound is known for its versatility and is used in various scientific research applications. It features a cyclobutane ring substituted with a tert-butyl ester and a dibenzylamino group, making it a valuable intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-(dibenzylamino)cyclobutanecarboxylate typically involves the reaction of cyclobutanecarboxylic acid with tert-butyl alcohol in the presence of a strong acid catalyst to form the tert-butyl ester. Subsequently, the ester is reacted with dibenzylamine under appropriate conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale esterification followed by amination reactions, utilizing continuous flow reactors to enhance efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-(dibenzylamino)cyclobutanecarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The dibenzylamino group can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, and halides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted cyclobutanecarboxylates.
Scientific Research Applications
Tert-butyl 3-(dibenzylamino)cyclobutanecarboxylate is utilized in several scientific research fields:
Chemistry: As an intermediate in organic synthesis, it is used to create complex molecules and study reaction mechanisms.
Biology: It serves as a building block for biologically active compounds and probes for biochemical studies.
Medicine: The compound is explored for its potential in drug development and as a precursor for pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 3-(dibenzylamino)cyclobutanecarboxylate involves its interaction with molecular targets through its functional groups. The tert-butyl ester and dibenzylamino groups facilitate binding to specific enzymes or receptors, modulating their activity. The cyclobutane ring provides structural rigidity, enhancing the compound’s stability and specificity .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 3-(dimethylamino)cyclobutanecarboxylate
- Tert-butyl 3-(diethylamino)cyclobutanecarboxylate
- Tert-butyl 3-(diphenylamino)cyclobutanecarboxylate
Uniqueness
Tert-butyl 3-(dibenzylamino)cyclobutanecarboxylate is unique due to its dibenzylamino group, which imparts distinct steric and electronic properties. This uniqueness makes it particularly valuable in the synthesis of complex organic molecules and in applications requiring specific molecular interactions .
Properties
CAS No. |
1356087-27-8 |
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Molecular Formula |
C23H29NO2 |
Molecular Weight |
351.5 g/mol |
IUPAC Name |
tert-butyl 3-(dibenzylamino)cyclobutane-1-carboxylate |
InChI |
InChI=1S/C23H29NO2/c1-23(2,3)26-22(25)20-14-21(15-20)24(16-18-10-6-4-7-11-18)17-19-12-8-5-9-13-19/h4-13,20-21H,14-17H2,1-3H3 |
InChI Key |
FDCXJOXBDRMDMF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1CC(C1)N(CC2=CC=CC=C2)CC3=CC=CC=C3 |
Origin of Product |
United States |
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